

Application Notes and Protocols: 8-lodo-7-methoxyquinoline in Organic Synthesis

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Compound of Interest		
Compound Name:	8-lodo-7-methoxyquinoline	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **8-iodo-7-methoxyquinoline** as a versatile intermediate in organic synthesis, particularly in the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. The protocols detailed below offer practical guidance for the synthesis of **8-iodo-7-methoxyquinoline** and its subsequent elaboration through key palladiumcatalyzed cross-coupling reactions.

Introduction

8-Iodo-7-methoxyquinoline is a valuable building block for the synthesis of a wide range of substituted quinoline derivatives. The presence of the methoxy group at the 7-position and the iodo group at the 8-position allows for regioselective functionalization. The carbon-iodine bond is particularly amenable to a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations enable the introduction of aryl, alkynyl, and amino moieties, respectively, at the 8-position of the quinoline core, providing access to a diverse chemical space for drug discovery and materials science. Derivatives of the quinoline scaffold are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and kinase inhibitory effects.[1][2][3][4] [5][6][7]

Synthesis of 8-lodo-7-methoxyquinoline

Methodological & Application





The synthesis of **8-iodo-7-methoxyquinoline** can be achieved from the readily available 7-methoxy-8-hydroxyquinoline. The following protocol describes a representative iodination procedure.

Experimental Protocol: Synthesis of 8-lodo-7-methoxyquinoline

- Materials:
 - 7-methoxy-8-hydroxyquinoline
 - N-lodosuccinimide (NIS)
 - Acetonitrile (CH₃CN)
 - Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
 - Saturated aqueous sodium bicarbonate (NaHCO₃) solution
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄)
 - Dichloromethane (CH₂Cl₂)
 - Hexanes
- Procedure:
 - To a solution of 7-methoxy-8-hydroxyquinoline (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portionwise at room temperature.
 - Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
 - Extract the mixture with dichloromethane (3 x volumes).



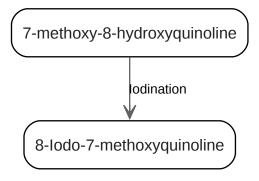
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford **8-iodo-7-methoxyquinoline**.

Table 1: Representative Data for the Synthesis of 8-lodo-7-methoxyquinoline

Parameter	Value
Starting Material	7-methoxy-8-hydroxyquinoline
Reagent	N-lodosuccinimide (NIS)
Solvent	Acetonitrile
Reaction Time	3 hours
Temperature	Room Temperature
Yield	85%

Diagram 1: Synthesis of 8-lodo-7-methoxyquinoline

NIS, CH3CN





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Caption: Synthetic route to **8-lodo-7-methoxyquinoline**.

Applications in Cross-Coupling Reactions

The carbon-iodine bond of **8-iodo-7-methoxyquinoline** serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-7-methoxyquinolines

The Suzuki-Miyaura reaction allows for the formation of a carbon-carbon bond between **8-iodo-7-methoxyquinoline** and a variety of aryl or heteroaryl boronic acids or esters.[8][9][10] This reaction is a powerful tool for constructing biaryl scaffolds, which are prevalent in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

- Materials:
 - 8-lodo-7-methoxyquinoline
 - Arylboronic acid (e.g., Phenylboronic acid)
 - Palladium(II) acetate (Pd(OAc)₂)
 - Triphenylphosphine (PPh₃)
 - Potassium carbonate (K₂CO₃)
 - 1,4-Dioxane
 - Water
 - Ethyl acetate



- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a reaction vessel, combine 8-iodo-7-methoxyquinoline (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

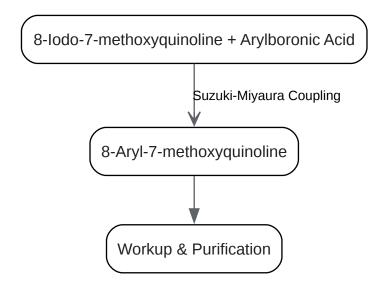
Table 2: Representative Data for Suzuki-Miyaura Coupling



Parameter	Value
Aryl Halide	8-Iodo-7-methoxyquinoline
Boronic Acid	Phenylboronic acid
Catalyst	Pd(OAc) ₂
Ligand	PPh₃
Base	K ₂ CO ₃
Solvent	1,4-Dioxane/Water
Temperature	90 °C
Reaction Time	8 hours
Yield	92%

Diagram 2: Suzuki-Miyaura Coupling Workflow

Pd(OAc)2, PPh3, K2CO3 1,4-Dioxane/H2O, 90°C



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Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 8-Alkynyl-7-methoxyquinolines

The Sonogashira coupling enables the formation of a carbon-carbon bond between **8-iodo-7-methoxyquinoline** and a terminal alkyne, providing access to arylethynyl structures.[11][12] [13][14][15] These motifs are found in various natural products and are useful in materials science.

Experimental Protocol: Sonogashira Coupling

- Materials:
 - 8-lodo-7-methoxyquinoline
 - Terminal alkyne (e.g., Phenylacetylene)
 - Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
 - Copper(I) iodide (CuI)
 - Triethylamine (Et₃N)
 - Tetrahydrofuran (THF)
 - Saturated aqueous ammonium chloride (NH₄Cl) solution
 - Ethyl acetate
 - Brine
 - Anhydrous sodium sulfate (Na₂SO₄)
- Procedure:
 - To a solution of 8-iodo-7-methoxyquinoline (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.03



eq) and copper(I) iodide (0.05 eq).

- Stir the reaction mixture at room temperature under an inert atmosphere for 6-18 hours, monitoring by TLC.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

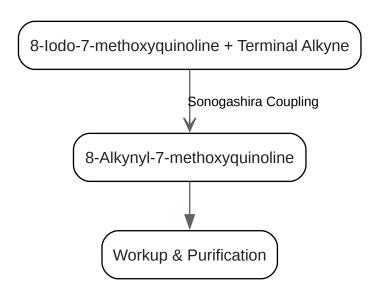
Table 3: Representative Data for Sonogashira Coupling

Parameter	Value
Aryl Halide	8-Iodo-7-methoxyquinoline
Alkyne	Phenylacetylene
Catalyst	PdCl ₂ (PPh ₃) ₂ / Cul
Base	Et₃N
Solvent	THF
Temperature	Room Temperature
Reaction Time	12 hours
Yield	88%

Diagram 3: Sonogashira Coupling Workflow



PdCl2(PPh3)2, Cul, Et3N THF, RT



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Caption: General workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: Synthesis of 8-Amino-7-methoxyquinolines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of **8-iodo-7-methoxyquinoline** with a wide range of primary and secondary amines.[16][17][18][19][20] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds.

Experimental Protocol: Buchwald-Hartwig Amination

- Materials:
 - 8-lodo-7-methoxyquinoline
 - Amine (e.g., Morpholine)
 - Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)



- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Toluene
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a glovebox, combine tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and XPhos (0.08 eq) in toluene and stir for 10 minutes.
- To this pre-catalyst mixture, add 8-iodo-7-methoxyquinoline (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
- $\circ\,$ Seal the reaction vessel and heat the mixture to 100-120 °C for 8-24 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

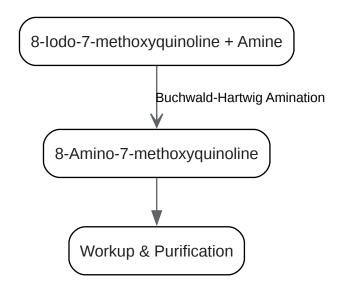
Table 4: Representative Data for Buchwald-Hartwig Amination



Parameter	Value
Aryl Halide	8-Iodo-7-methoxyquinoline
Amine	Morpholine
Catalyst	Pd ₂ (dba) ₃
Ligand	XPhos
Base	NaOtBu
Solvent	Toluene
Temperature	110 °C
Reaction Time	16 hours
Yield	82%

Diagram 4: Buchwald-Hartwig Amination Workflow

Pd2(dba)3, XPhos, NaOtBu Toluene, 110°C



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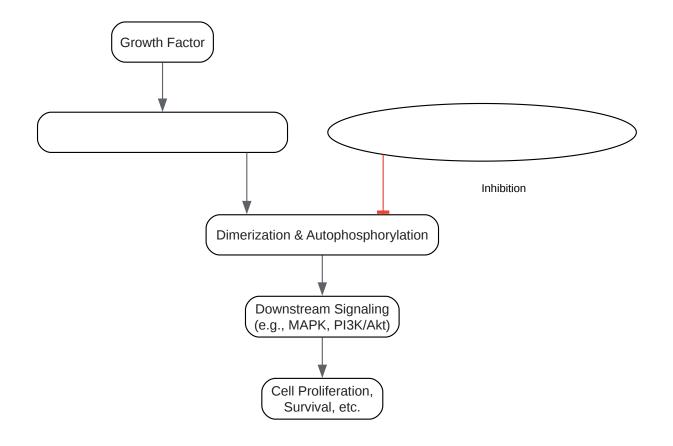


Caption: General workflow for Buchwald-Hartwig amination.

Biological Significance and Potential Signaling Pathways

Derivatives of the 7-methoxyquinoline scaffold have been investigated for a variety of biological activities. For instance, substituted quinolines have been explored as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) and Src kinase, which are often dysregulated in cancer.[5][21] Additionally, the quinoline core is present in compounds targeting G-protein coupled receptors (GPCRs).[22][23][24][25] The diverse substitution patterns achievable from **8-iodo-7-methoxyquinoline** make it an attractive starting point for the development of novel modulators of these and other signaling pathways.

Diagram 5: Hypothetical Kinase Inhibition Pathway





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Caption: Potential inhibition of a receptor tyrosine kinase pathway.

Conclusion

8-lodo-7-methoxyquinoline is a highly valuable and versatile intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a vast array of 8-substituted-7-methoxyquinoline derivatives. The protocols and data presented herein serve as a practical guide for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and materials science to exploit the full potential of this important building block. The exploration of the biological activities of novel compounds derived from this intermediate is a promising avenue for the discovery of new therapeutic agents.

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